molecular formula C6H8ClF2N3 B2423902 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl CAS No. 1864053-65-5

7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl

Katalognummer: B2423902
CAS-Nummer: 1864053-65-5
Molekulargewicht: 195.6
InChI-Schlüssel: JSHAFICDAOIMCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride: is a chemical compound with the molecular formula C6H8ClF2N3.

Eigenschaften

IUPAC Name

7,7-difluoro-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3.ClH/c7-6(8)3-9-1-4-2-10-11-5(4)6;/h2,9H,1,3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHAFICDAOIMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(CN1)(F)F)NN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, enhancing its binding affinity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of fluorine atoms in 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride imparts unique properties, such as increased chemical stability and enhanced biological activity. These features make it a valuable compound for various applications compared to its non-fluorinated or differently substituted analogs .

Biologische Aktivität

7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS No. 1864053-65-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antidiabetic, antimicrobial, anticancer, and other therapeutic effects.

  • Molecular Formula : C₆H₈ClF₂N₃
  • Molecular Weight : 195.6 g/mol
  • Purity : Typically >95% in commercial preparations

Antidiabetic Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant antidiabetic properties. For instance, studies have shown that certain derivatives can effectively reduce blood glucose levels by enhancing glucose uptake in muscle and adipose tissues without adversely affecting insulin levels. A notable compound demonstrated a maximum increase in insulin sensitivity ranging from 7.4% to 37.4% at varying concentrations (0.3–100 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related pyrazolo derivatives inhibit the growth of various bacterial strains. For example, compounds were tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) below 25 µM and IC₅₀ values between 4.5 and 9.5 µM . The structure-activity relationship suggests that specific substitutions on the phenyl ring enhance antimicrobial efficacy.

Anticancer Activity

The potential anticancer effects of 7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been investigated through various assays targeting different cancer cell lines. One study highlighted that certain derivatives exhibited potent inhibitory activity against the c-Met kinase, a target implicated in several cancers. Compound 8c showed an IC₅₀ of 68 nM against c-Met and demonstrated selective inhibition over other tyrosine kinases . Additionally, cytotoxicity assays revealed moderate activity against ovarian cancer cells with limited toxicity towards non-cancerous cells .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Insulin Sensitivity : Enhances glucose uptake through pathways involving GLUT4 translocation.
  • Kinase Inhibition : Targets c-Met kinase leading to reduced phosphorylation and activation of downstream signaling pathways associated with tumor growth and metastasis.

Case Studies

  • Antidiabetic Efficacy : In vivo studies demonstrated that a related compound improved glucose tolerance in diabetic rats when administered at doses of 2.0 mg/kg body weight .
  • Antimicrobial Screening : A series of derivatives were screened for their ability to inhibit M. tuberculosis, confirming that modifications at the ortho position significantly impacted activity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntidiabeticIncreased insulin sensitivity; reduced blood glucose
AntimicrobialMIC < 25 µM against M. tuberculosis
AnticancerIC₅₀ = 68 nM against c-Met; moderate cytotoxicity

Q & A

Q. Methodological Answer :

  • HPLC : Use a C18 column (MeCN:H₂O + 0.1% TFA, 30:70 to 70:30 gradient) with UV detection at 254 nm .
  • NMR : ¹⁹F NMR confirms fluorine substitution (δ −120 to −125 ppm for CF₂ groups) .
  • X-ray crystallography : Resolve crystal packing (monoclinic P21/c space group) to verify stereochemistry .

Advanced Question: How can solvent-exposed regions of the molecule be exploited for targeted drug delivery?

Methodological Answer :
The tetrahydro-pyridine ring’s solvent-exposed NH group allows covalent conjugation via PEG linkers or prodrug strategies. For example, coupling with DSPE-PEG-COOH forms micellar nanoparticles, improving aqueous solubility (from <0.1 mg/mL to >5 mg/mL) . Site-specific modifications (e.g., tert-butyloxycarbonyl [Boc] protection) prevent premature degradation .

Basic Question: What in vitro models are suitable for assessing this compound’s PDE4 inhibitory activity?

Methodological Answer :
Use human eosinophil PDE4 assays with ³H-cAMP as a substrate. IC₅₀ values (0.03–1.6 µM) correlate with substituent bulk at the 1-position; isopropyl groups reduce potency by 50% compared to fluorophenyl . Counter-screen against PDE3/PDE5 isoforms to confirm selectivity (≥100-fold) .

Advanced Question: How do crystallographic data inform the design of analogs with improved bioavailability?

Methodological Answer :
X-ray structures (e.g., PDB ID 4XNH) reveal that the pyrazole ring’s planarity is critical for π-π stacking with Phe1133 of c-Met. Introduce methyl groups at the 4-position to reduce rotational freedom, improving LogP (from 2.1 to 1.8) and Caco-2 permeability (2.5 × 10⁻⁶ cm/s) .

Basic Question: What safety and toxicity profiling is recommended for preclinical studies?

Q. Methodological Answer :

  • Acute toxicity : OECD Guideline 423 (oral LD₅₀ in rats).
  • Genotoxicity : Ames test (TA98/TA100 strains) with metabolic activation (S9 mix).
  • hERG assay : Patch-clamp electrophysiology (IC₅₀ > 30 µM acceptable) .

Advanced Question: How can QSAR models optimize substituent effects on receptor binding?

Methodological Answer :
QSAR parameters (hydrophobicity π, Hammett σ, van der Waals volume) correlate with [³H]prazosin displacement activity (R² = 0.89). For example, meta-chloro substitution on the aryl ring increases binding affinity (pIC₅₀ = 7.2) compared to para-methoxy (pIC₅₀ = 6.1) . Machine learning (Random Forest) prioritizes substituents with ClogP < 3 and TPSA < 80 Ų .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.